molecular formula C7H13ClN2O3 B2801460 Prolylglycine hydrochloride CAS No. 885459-11-0

Prolylglycine hydrochloride

Cat. No.: B2801460
CAS No.: 885459-11-0
M. Wt: 208.64
InChI Key: LPEPSJKHTGFCOZ-JEDNCBNOSA-N
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Description

Prolylglycine hydrochloride is a dipeptide compound consisting of proline and glycine, with a hydrochloride group attachedIt is known for its role in collagen synthesis and its potential neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prolylglycine hydrochloride typically involves the formation of a peptide bond between proline and glycine. One common method is the mixed anhydride method, which involves the esterification of proline followed by the acylation of glycine under Schotten-Baumann conditions . The peptide bond is then formed using mixed anhydride, activated benzotriazole ester, or activated succinimide ester methods .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient production of the compound in high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Prolylglycine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Prolylglycine hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its dual role in promoting collagen synthesis and exhibiting neuroprotective properties. Its ability to modulate AMPA receptors and increase BDNF levels sets it apart from other similar compounds .

Properties

IUPAC Name

2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPSJKHTGFCOZ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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